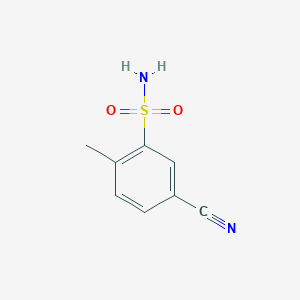

5-Cyano-2-methylbenzene-1-sulfonamide

Description

5-Cyano-2-methylbenzene-1-sulfonamide is a substituted benzene derivative featuring a sulfonamide group at position 1, a methyl group at position 2, and a cyano group at position 4. The methyl group introduces steric effects, while the electron-withdrawing cyano group (-CN) modulates electronic properties, influencing reactivity and solubility. This compound’s structural features suggest applications in medicinal chemistry, agrochemicals, or as a synthetic intermediate .

Structure

2D Structure

Propriétés

IUPAC Name |

5-cyano-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHUULOIHAFWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248118-80-0 | |

| Record name | 5-cyano-2-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 5-Cyano-2-methylbenzene-1-sulfonamide is . It features a benzene ring with a cyano group at the 5th position, a methyl group at the 2nd position, and a sulfonamide group at the 1st position. This configuration allows it to participate in diverse chemical reactions.

Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity is beneficial for creating derivatives that can be used in various chemical processes.

Synthetic Routes:

- Nitration and Reduction: Involves nitrating 2-methylbenzene-1-sulfonamide followed by reduction to introduce the cyano group.

- Cyanation: Direct cyanation using electrophilic cyanating agents under specific catalytic conditions.

Biology

In biological research, this compound serves as a valuable tool for studying enzyme inhibition and biochemical assays.

Mechanisms of Action:

- Enzyme Inhibition: It can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis crucial for bacterial growth.

- COX-2 Inhibition: Similar to other sulfonamides, it may selectively inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer pathways.

Industrial Applications

This compound is also employed in the production of dyes, pigments, and various industrial chemicals. Its unique functional groups enable it to react with other compounds to form valuable products.

The biological activity of this compound can be summarized in the following table:

| Activity Type | Observations/Findings | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacteria | |

| Anti-inflammatory | Potential COX-2 inhibitor, reducing inflammation | |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines |

Case Studies

-

Anticancer Activity:

A study evaluated the anticancer potential of several sulfonamide derivatives, including this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as a therapeutic agent. -

COX-2 Selectivity:

Research indicates that compounds similar to this compound exhibit selectivity for COX-2 over COX-1, making them promising candidates for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has low gastrointestinal absorption but remains effective when administered in appropriate dosages. Its limited permeability across the blood-brain barrier may enhance its safety profile for peripheral applications.

Mécanisme D'action

The mechanism by which 5-cyano-2-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparison

Physicochemical Properties (Inferred)

| Property | This compound | 5-Cyano-2-fluorobenzene-1-sulfonyl chloride | 5-Amino-2-ethylbenzene-1-sulfonamide |

|---|---|---|---|

| Solubility (Polar Solvents) | Moderate (due to -CN and -SO₂NH₂) | Low (sulfonyl chloride; hydrophobic -F) | High (amino group enhances polarity) |

| Melting Point | Likely high (crystalline sulfonamide) | Lower (reactive liquid intermediate) | Moderate (bulky ethyl disrupts packing) |

| Bioavailability | Moderate | Poor (reactive, unstable) | High (balanced lipophilicity) |

Activité Biologique

5-Cyano-2-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, covering its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2S, characterized by a sulfonamide group attached to a cyano-substituted aromatic ring. Its structure is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition disrupts bacterial growth and replication.

- COX-2 Inhibition : Similar to other benzenesulfonamides, this compound may exhibit selective inhibition of cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer pathways .

Biological Activity Data

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has low gastrointestinal absorption but can act effectively when administered in appropriate dosages. It is hypothesized to have minimal blood-brain barrier permeability, which may limit central nervous system effects but enhance its safety profile in peripheral applications .

1. Anticancer Activity

A study evaluated the anticancer potential of sulfonamide derivatives, including this compound, against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a therapeutic agent against specific tumors .

2. COX-2 Selectivity

Research has shown that compounds with similar structures to this compound exhibit selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Méthodes De Préparation

Nitration and Reduction Route

One of the common synthetic approaches to prepare 5-cyano-2-methylbenzene-1-sulfonamide involves the nitration of 2-methylbenzene-1-sulfonamide followed by reduction and cyanation steps.

- Starting Material: 2-methylbenzene-1-sulfonamide

- Step 1: Nitration

Introduction of a nitro group (-NO2) at the 5-position of the aromatic ring. - Step 2: Reduction

Reduction of the nitro group to an amino group (-NH2). - Step 3: Cyanation

Conversion of the amino group to a cyano group (-CN) using electrophilic cyanating agents.

- The nitration is typically performed under controlled acidic conditions to ensure regioselectivity at the 5-position.

- Reduction is commonly achieved using catalytic hydrogenation or chemical reductants such as iron in acidic medium or tin chloride.

- Cyanation can be carried out using electrophilic cyanating agents like N-cyano-N-phenyl-para-toluenesulfonamide (NCTS) with Lewis acid catalysis, e.g., BF3·OEt2, to facilitate the substitution of the amino group by the cyano group.

- This route allows for selective functionalization of the aromatic ring.

- It provides good yields with high purity when reaction conditions are optimized.

Direct Cyanation of 2-Methylbenzene-1-sulfonamide

An alternative method involves the direct cyanation of the sulfonamide precursor without prior nitration.

- Starting Material: 2-methylbenzene-1-sulfonamide

- Reagents: Electrophilic cyanating agents such as NCTS

- Catalyst: Lewis acids like BF3·OEt2

- Conditions: Typically carried out under mild to moderate temperatures to avoid decomposition.

- The electrophilic cyanating agent reacts with the aromatic ring at the 5-position, facilitated by the catalytic action of BF3·OEt2, introducing the cyano group directly.

- Fewer steps compared to nitration-reduction-cyanation sequence.

- Potentially more environmentally friendly due to reduced use of harsh reagents.

Industrial-Scale Preparation Considerations

For large-scale synthesis, the choice of method depends on factors such as cost-effectiveness, availability of starting materials, reaction efficiency, and environmental impact.

Typical Industrial Process Features:

- Use of optimized reaction parameters to maximize yield and purity.

- Employment of robust catalysts and solvents that allow for easy separation and recycling.

- Control of reaction temperature and pressure to minimize byproducts.

Though not directly for this compound, a closely related sulfonamide preparation method involves sulfonation of p-nitrotoluene followed by reduction to the corresponding aminobenzenesulfonamide. This method provides insight into sulfonamide group introduction which is relevant for preparing the sulfonamide moiety in the target compound.

| Step | Description | Conditions | Notes |

|---|---|---|---|

| S1 Sulfonation | p-Nitrotoluene reacts with chlorosulfonic acid in organic solvent (chlorobenzene, dichloromethane, chloroform, or carbon tetrachloride mixture) | 100-150 °C, stirring at 800-100 rpm, weight ratio nitrotoluene:chlorosulfonic acid = 1:1.2-1.5 | High activity, fast reaction, minimal byproducts |

| Post-treatment | Washing with water (0.3-0.4 volume of organic solvent), separation, concentration | Multiple washes | Removes unreacted chlorosulfonic acid |

| S2 Hydrogenation | Hydrogenation of 2-methyl-5-nitrobenzenesulfonyl chloride with catalyst and ammonia water under high temperature and pressure | High temp & pressure in hydrogenation kettle | Produces 2-methyl-5-aminobenzenesulfonamide with high purity |

This method demonstrates efficient sulfonamide synthesis, which could be adapted or serve as a precedent for the sulfonamide group formation in this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration-Reduction-Cyanation | 2-methylbenzene-1-sulfonamide | Nitration → Reduction → Cyanation | Acidic nitration conditions, reductants (e.g., Fe/HCl), NCTS, BF3·OEt2 | High regioselectivity, well-established | Multi-step, uses hazardous reagents |

| Direct Cyanation | 2-methylbenzene-1-sulfonamide | Direct cyanation | NCTS, BF3·OEt2 | Fewer steps, potentially greener | Requires careful control of conditions |

| Sulfonation-Hydrogenation (for sulfonamide group) | p-Nitrotoluene | Sulfonation → Hydrogenation | Chlorosulfonic acid, catalyst, ammonia water | High purity sulfonamide, industrially viable | Specific to sulfonamide formation |

Research Findings and Notes

- The nitration-reduction-cyanation route is widely documented and provides a reliable pathway for introducing the cyano group at the 5-position of 2-methylbenzene-1-sulfonamide.

- Direct cyanation methods using electrophilic cyanating agents have been developed to streamline synthesis and reduce hazardous waste.

- Industrial methods emphasize control of reaction parameters such as temperature, stirring speed, and reagent ratios to maximize yield and purity.

- The sulfonamide group is generally introduced via sulfonation of methyl-substituted nitrobenzenes followed by reduction, a method proven effective for related compounds.

- The choice of organic solvents (chlorobenzene, dichloromethane, chloroform, carbon tetrachloride mixtures) and post-reaction washing steps are critical for product purity and removal of residual reagents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Cyano-2-methylbenzene-1-sulfonamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene precursor. A common approach is chlorosulfonation of 2-methylbenzonitrile derivatives, followed by amidation. For purity, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) are recommended. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can validate purity (>98%) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR to confirm aromatic substituents and sulfonamide protons (δ ~7.5–8.5 ppm for aromatic H; δ ~120–140 ppm for aromatic C) .

- IR : Peaks at ~1350 cm (S=O asymmetric stretching) and ~1150 cm (S=O symmetric stretching) confirm sulfonamide functionality .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Monitor hydrolytic stability via pH-dependent degradation assays (e.g., pH 1–13 buffers, 37°C) with HPLC quantification .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., halogens at the 4-position) to enhance binding to biological targets like carbonic anhydrase .

- Derivatization : Replace the cyano group with carboxyl or amide moieties to improve solubility and bioavailability. Docking studies (AutoDock Vina) can predict interactions with enzyme active sites .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the sulfonamide sulfur is prone to nucleophilic attack (e.g., by amines) .

- Molecular Dynamics (MD) : Simulate reaction pathways in solvents (e.g., DMF, THF) to optimize reaction conditions .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer assays)?

- Methodological Answer :

- Assay Standardization : Compare MIC (minimum inhibitory concentration) values across studies using standardized protocols (CLSI guidelines).

- Mechanistic Studies : Perform time-kill assays and ROS (reactive oxygen species) detection to differentiate bactericidal vs. cytotoxic effects .

Q. What strategies are effective for selective functionalization of the benzene ring in this compound?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the methyl group, enabling regioselective halogenation or nitration .

- Protecting Groups : Temporarily block the sulfonamide with Boc (tert-butoxycarbonyl) to direct reactions to the cyano group .

Q. How can researchers develop a robust analytical method for quantifying trace impurities in synthesized batches?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.